molecular formula C4H5ClN2O2S B12278046 1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy-

1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy-

Cat. No.: B12278046
M. Wt: 180.61 g/mol
InChI Key: KCEJGALNQVNYCG-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

The synthesis of 1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound may induce apoptosis by interacting with key proteins involved in cell cycle regulation .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

3-(chloromethyl)-5-methoxy-1,3,4-thiadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-9-3-6-7(2-5)4(8)10-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJGALNQVNYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=O)S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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